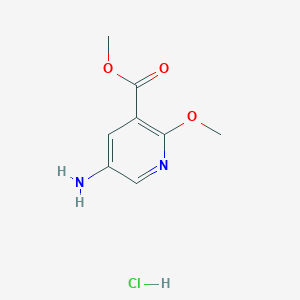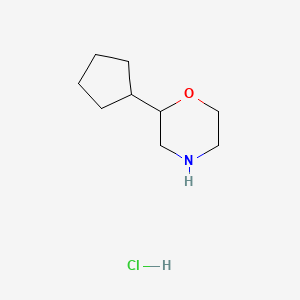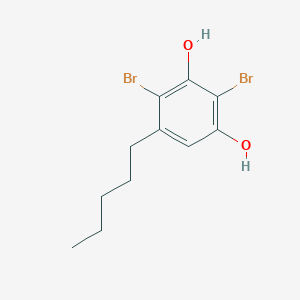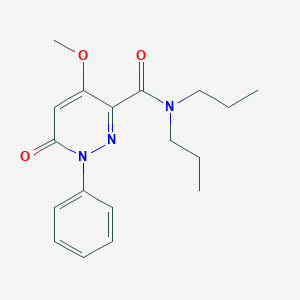![molecular formula C23H38N2O2 B2499311 1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione CAS No. 1212369-68-0](/img/structure/B2499311.png)
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione is a complex organic compound with the molecular formula C23H38N2O2. This compound features a unique bicyclic structure, making it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione typically involves multiple steps. One common method starts with the preparation of the bicyclic amine, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. This intermediate is then reacted with a suitable diketone precursor under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of this complex molecule.
化学反応の分析
Types of Reactions
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A precursor in the synthesis of the target compound.
1,3-Diketones: Structurally similar compounds that share the diketone functional group.
Uniqueness
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione is unique due to its bicyclic structure and the presence of two azabicyclo groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various specialized applications.
特性
IUPAC Name |
1,3-bis(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-20(2)8-16-10-22(5,12-20)14-24(16)18(26)7-19(27)25-15-23(6)11-17(25)9-21(3,4)13-23/h16-17H,7-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSBRAXMGCXQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)CC(=O)N3CC4(CC3CC(C4)(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)
![1-(2,5-difluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2499230.png)

![benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2499238.png)

![1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea](/img/structure/B2499242.png)
![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)

![N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)
![(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride](/img/structure/B2499248.png)
![2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2499249.png)
![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)

